AT-076

Beschreibung

Eigenschaften

CAS-Nummer |

1657028-64-2 |

|---|---|

Molekularformel |

C26H35N3O3 |

Molekulargewicht |

437.6 g/mol |

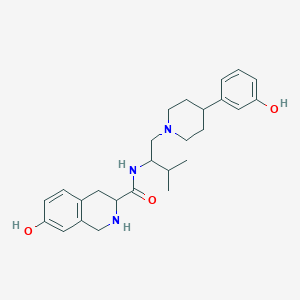

IUPAC-Name |

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1 |

InChI-Schlüssel |

LGYDWJJZDCXEOV-JWQCQUIFSA-N |

Isomerische SMILES |

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |

Kanonische SMILES |

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AT-076; AT 076; AT076. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of AT-076, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for AT-076 are publicly available at this time.

Introduction

The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. AT-076 has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.

In Vitro Pharmacology

The in vitro characterization of AT-076 has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.

Receptor Binding Affinity

The binding affinity of AT-076 for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of AT-076 for each receptor.

Table 1: AT-076 Opioid Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (μ) | [3H]DAMGO | 1.67 ± 0.6 |

| Delta (δ) | [3H]Naltrindole | 19.6 ± 1.3 |

| Kappa (κ) | [3H]U-69,593 | 1.14 ± 0.63 |

| NOP | [3H]Nociceptin | 1.75 ± 0.74 |

| Data sourced from Zaveri et al., 2015.[1] |

Functional Antagonism

The functional activity of AT-076 was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. AT-076 demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Table 2: AT-076 Functional Antagonist Potency (IC50 and Ke)

| Receptor Subtype | Agonist | AT-076 IC50 (nM) | Antagonist Ke (nM) | Mechanism of Antagonism |

| Mu (μ) | DAMGO | 2.9 ± 1.1 | 1.2 ± 0.4 | Competitive |

| Delta (δ) | SNC80 | 25.4 ± 8.2 | 11.2 ± 3.6 | Competitive |

| Kappa (κ) | U-69,593 | 3.8 ± 1.4 | - | Noncompetitive |

| NOP | Nociceptin | 2.1 ± 0.6 | - | Noncompetitive |

| Data sourced from Zaveri et al., 2015. |

AT-076 acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of AT-076, as described in the primary literature.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of AT-076 for each opioid receptor subtype.

-

Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Radioligands:

-

MOP: [3H]DAMGO

-

DOP: [3H]Naltrindole

-

KOP: [3H]U-69,593

-

NOP: [3H]Nociceptin

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of AT-076.

-

Incubation was carried out at 25°C for 60-90 minutes.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone for MOP, DOP, KOP; unlabeled nociceptin for NOP).

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of AT-076 that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay was used to determine the functional antagonist activity of AT-076.

-

Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.

-

Reagents:

-

[35S]GTPγS

-

GDP

-

Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

-

Procedure:

-

Cell membranes were pre-incubated with varying concentrations of AT-076.

-

A fixed concentration of the respective agonist was added to stimulate the receptors.

-

[35S]GTPγS and GDP were added to the mixture.

-

The reaction was incubated at 30°C for 60 minutes.

-

The assay was terminated by rapid filtration.

-

The amount of bound [35S]GTPγS was determined by scintillation counting.

-

-

Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.

Signaling Pathways

AT-076, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.

Structure-Activity Relationship (SAR)

The discovery of AT-076 was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.

In Vivo Pharmacology and Pharmacokinetics

A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for AT-076. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of AT-076 remain to be elucidated.

Conclusion

AT-076 is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of AT-076 makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.

References

AT-076: A Comprehensive Analysis of its Binding Affinity and Functional Profile at Opioid Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of AT-076, a novel compound with significant implications for opioid receptor research and drug development. The following sections detail its binding profile at the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Binding Affinity of AT-076

AT-076 has been identified as a potent pan antagonist, exhibiting high nanomolar binding affinity across all four major opioid receptor subtypes.[1] This broad-spectrum activity distinguishes it from many existing opioid ligands, which often show selectivity for one or two receptor types.

Quantitative Binding Data

The equilibrium dissociation constants (Kᵢ) of AT-076 for the human mu, delta, kappa, and NOP receptors are summarized in the table below. These values were determined through competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Kᵢ) in nM |

| Mu (μ) | 1.67 ± 0.6 |

| Delta (δ) | 19.6 ± 1.3 |

| Kappa (κ) | 1.14 ± 0.63 |

| NOP | 1.75 ± 0.74 |

| Data sourced from studies on cloned human opioid receptors expressed in cell lines.[1] |

In functional assays, specifically the [³⁵S]GTPγS binding assay, AT-076 demonstrated no intrinsic agonist activity at any of the four opioid receptors, confirming its antagonist profile.[1] Interestingly, further characterization revealed that AT-076 acts as a competitive antagonist at the mu and delta receptors, while exhibiting a noncompetitive antagonist profile at the kappa and NOP receptors.[1]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as AT-076 relies on standardized and rigorous experimental protocols. The following sections outline the general methodologies for radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (for determining Binding Affinity)

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (e.g., AT-076).

Materials:

-

Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

-

A high-affinity radioligand specific for the receptor subtype being tested.

-

Unlabeled test compound (AT-076) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (AT-076).

-

Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[2]

[³⁵S]GTPγS Binding Assay (for determining Functional Activity)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist.

Materials:

-

Cell membranes with the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (AT-076).

-

Assay buffer (typically containing Mg²⁺ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation (for antagonist testing): To test for antagonist activity, membranes are pre-incubated with the test compound (AT-076) before the addition of a known agonist.

-

Incubation: Membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the test compound (or agonist for antagonist testing). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

-

Equilibrium: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 60 minutes).

-

Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is measured by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. A lack of increase indicates no agonist activity. If the compound inhibits the agonist-stimulated increase in binding, it is classified as an antagonist.

Opioid Receptor Signaling Pathways

All four opioid receptors (μ, δ, κ, and NOP) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. MOR signaling can also involve β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Delta-Opioid Receptor (DOR) Signaling

Similar to MOR, DOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels through the action of Gαi/o and Gβγ subunits. DOR signaling is also known to activate various kinase cascades, including the PI3K/Akt and MAPK pathways. Receptor desensitization and internalization are key regulatory mechanisms for DOR signaling, often mediated by β-arrestin.

Kappa-Opioid Receptor (KOR) Signaling

The canonical signaling pathway for KOR involves Gαi/o-mediated inhibition of adenylyl cyclase and modulation of calcium and potassium channels. KOR activation is also strongly linked to the activation of MAPK pathways, particularly p38 and JNK. The recruitment of β-arrestin to the phosphorylated KOR is a crucial step in desensitization and internalization, and it also mediates some of the downstream signaling, such as p38 MAPK activation.

NOP Receptor Signaling

The NOP receptor, upon activation by its endogenous ligand nociceptin/orphanin FQ, also couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. NOP receptor signaling also involves the activation of several kinase cascades, including PLC, PKC, and various MAPKs such as ERK, p38, and JNK. Similar to other opioid receptors, β-arrestin plays a role in the desensitization and internalization of the NOP receptor.

References

Structure-activity relationship of AT-076 and its analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of AT-076 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

AT-076 is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of AT-076 and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Structure and Derivation

AT-076 was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of AT-076 and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.

Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of AT-076 is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

Modifications of the 3-Hydroxyphenylpiperidine Moiety

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

-

Removal of the 3-Hydroxy Group : Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.

-

Substitution of the Phenyl Ring : Replacing the 3-hydroxyphenyl group with other hydrophobic moieties, such as cyclohexyl, indolinone, or indoline rings, is generally not well-tolerated at the NOP receptor, indicating that the entire AT-076 scaffold is important for high NOP affinity. However, these modifications are better tolerated at the KOP and MOP receptors. This has allowed for the development of analogs with altered selectivity profiles, including highly selective KOP ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of AT-076 and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of AT-076 and Parent Compound JDTic

| Compound | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| AT-076 | 1.75 ± 0.74 | 1.14 ± 0.63 | 1.67 ± 0.6 | 19.6 ± 1.3 |

| JDTic | 16.67 ± 0.76 | - | - | - |

Data from Zaveri et al., 2015.

Table 2: Structure-Activity Relationship of AT-076 Analogs

| Compound | Modification Description | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| 12 | 3-OH of phenylpiperidine retained | - | - | - | - |

| 14 | 3-hydroxyphenyl replaced with cyclohexyl | 84.4 ± 13.6 | 0.253 ± 0.015 | 2.79 ± 0.28 | 12.4 ± 8.0 |

| 15 | 3-hydroxyphenyl replaced with indolinone | - | - | - | - |

| 16 | 3-hydroxyphenyl replaced with indoline | 566 ± 129 | 0.371 ± 0.096 | 7.68 ± 0.52 | 137.6 ± 45 |

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize AT-076 and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.

-

Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

-

Radioligands : Specific radioligands are used for each receptor:

-

MOP: [³H]DAMGO

-

DOP: [³H]DPDPE

-

KOP: [³H]U69,593

-

NOP: [³H]nociceptin

-

-

Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection : The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

-

Membrane Preparation : As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.

-

Assay Buffer : The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation : Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.

-

Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Detection : The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis : For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. AT-076 has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

Signaling Pathways and Mechanism of Action

AT-076 acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like AT-076 prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.

Caption: Antagonistic action of AT-076 at opioid receptors.

The diagram above illustrates the mechanism of action of AT-076. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.

Caption: Experimental workflow for SAR studies of AT-076 analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new AT-076 analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

Conclusion

The study of AT-076 and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

References

In Vitro Characterization of AT-076: A Pan-Opioid Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-076, a novel pan-opioid receptor antagonist. AT-076 demonstrates high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document summarizes its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Binding Affinity Profile of AT-076

AT-076's binding affinity for human opioid receptors was determined through competitive radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptors.[3] The resulting inhibition constant (Ki) values demonstrate nanomolar affinity across all four receptor subtypes, establishing AT-076 as a true "pan" antagonist.[1][4]

Table 1: AT-076 Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand Used | Ki (nM) | Citation |

| Mu (MOP) | [³H]DAMGO | 1.67 | |

| Kappa (KOP) | [³H]U69,593 | 1.14 | |

| Nociceptin (NOP) | [³H]N/OFQ | 1.75 | |

| Delta (DOP) | [³H]Cl-DPDPE | 19.6 |

Functional Antagonism

The functional activity of AT-076 was assessed to determine its intrinsic efficacy and antagonist potency. These studies confirm that AT-076 is a silent antagonist, meaning it does not produce any intrinsic agonist activity upon binding to the receptors. Its antagonist potency was quantified using Schild analysis in [³⁵S]GTPγS functional assays.

Mechanism of Antagonism

AT-076 exhibits a mixed mechanism of antagonism across the opioid receptor family. It behaves as a competitive antagonist at the μ-opioid and δ-opioid receptors. Conversely, it acts as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.

Antagonist Potency

The antagonist potency (pA₂) of AT-076 was determined by its ability to shift the concentration-response curve of a standard agonist in the [³⁵S]GTPγS binding assay.

Table 2: AT-076 Antagonist Potency (pA₂) at Opioid Receptors

| Receptor Subtype | Standard Agonist | pA₂ Value | Citation |

| Mu (MOP) | DAMGO | Data not specified in reviewed abstracts | |

| Kappa (KOP) | U69,593 | Data not specified in reviewed abstracts | |

| Nociceptin (NOP) | N/OFQ | Data not specified in reviewed abstracts | |

| Delta (DOP) | DPDPE | Data not specified in reviewed abstracts |

Note: While the specific pA₂ values were not available in the abstracts, the studies confirm that for analogs with a binding affinity (Ki) under 50 nM, antagonist potencies were determined via Schild analysis.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding triggers a conformational change, leading to the dissociation of Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. AT-076 antagonizes these effects by preventing agonist binding and subsequent receptor activation.

Caption: General opioid receptor signaling pathway blocked by AT-076.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound (AT-076) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

[³⁵S]GTPγS Functional Assay Workflow

This functional assay measures the activation of G-proteins, a primary step in opioid receptor signaling. Antagonists are characterized by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Caption: Workflow for determining antagonist potency (pA₂) via [³⁵S]GTPγS assay.

Experimental Protocols

Radioligand Competition Binding Assays

This protocol is adapted from procedures used for characterizing AT-076 and its analogs.

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human mu, delta, kappa, or nociceptin opioid receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.

-

Assay Conditions: Assays are performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Cell membranes (approx. 20 µg of protein) are incubated with a specific radioligand and varying concentrations of the test compound (AT-076). The radioligands and typical concentrations are:

-

MOP: [³H]DAMGO

-

KOP: [³H]U69,593 (e.g., 0.4 nM)

-

DOP: [³H]diprenorphine (e.g., 0.2 nM) or [³H]Cl-DPDPE

-

NOP: [³H]N/OFQ

-

-

Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach binding equilibrium.

-

Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing an excess of a non-radiolabeled standard antagonist (e.g., 10 µM U69,593 or 1 µM diprenorphine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of AT-076 that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from concentration-response curves. The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures G-protein activation following receptor stimulation and is used to assess the intrinsic activity and antagonist potency of compounds like AT-076.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Incubation (Antagonist Mode):

-

Cell membranes are pre-incubated with multiple concentrations of the antagonist (AT-076).

-

A standard agonist for the specific receptor is added at a concentration that produces approximately 80-90% of its maximal effect (EC₈₀-EC₉₀).

-

The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM) and GDP (e.g., 3-30 µM).

-

-

Equilibrium: The mixture is incubated for 45-60 minutes at 30°C.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

-

Filtration and Quantification: The process is identical to that described in the radioligand binding assay.

-

Data Analysis:

-

Intrinsic Activity: To confirm AT-076 is a silent antagonist, it is tested alone (without an agonist) across a range of concentrations. No stimulation of [³⁵S]GTPγS binding above basal levels indicates a lack of agonist activity.

-

Antagonist Potency: The ability of AT-076 to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to generate dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist. The resulting rightward shift in the agonist's EC₅₀ is analyzed using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT-076 [medbox.iiab.me]

AT-076: A Technical Guide for Opioid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent research tool for investigating opioid receptor signaling. It is distinguished as the first small-molecule "pan" antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP).[1][2][3][4] This comprehensive antagonist profile makes AT-076 an invaluable asset for dissecting the complex pharmacology of the opioid system.

This technical guide provides an in-depth overview of AT-076, including its binding characteristics, functional effects, and detailed experimental protocols for its use in opioid signaling research.

Core Data Presentation

The binding affinities and antagonist potencies of AT-076 have been determined through rigorous radioligand binding and functional assays. The key quantitative data are summarized in the table below for easy comparison.

| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Ke, nM) | Mechanism of Antagonism |

| Mu (MOP) | 1.67 ± 0.6 | 3-6 fold more potent than JDTic | Competitive |

| Delta (DOP) | 19.6 ± 1.3 | 3-6 fold more potent than JDTic | Competitive |

| Kappa (KOP) | 1.14 ± 0.63 | 4.30 | Noncompetitive |

| Nociceptin (NOP) | 1.75 ± 0.74 | 30 | Noncompetitive |

Data compiled from Zaveri et al., 2015.[1]

Signaling Pathways and Mechanism of Action

AT-076 acts as a silent antagonist at all four opioid receptors, meaning it does not elicit an intrinsic response upon binding. Its mechanism of action varies between receptor subtypes. At the mu and delta opioid receptors, AT-076 behaves as a competitive antagonist , directly competing with agonists for the same binding site. In contrast, at the kappa and nociceptin receptors, it exhibits noncompetitive antagonism , suggesting it binds to a site distinct from the agonist binding pocket, thereby preventing receptor activation through an allosteric mechanism.

The canonical signaling pathway for opioid receptors involves coupling to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, opioid receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). As a pan antagonist, AT-076 is expected to block these agonist-induced signaling events across all four receptor types.

Figure 1: General opioid signaling pathway and the antagonistic action of AT-076.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AT-076 and other opioid ligands. These protocols are provided as a guide for researchers and can be adapted based on specific experimental needs and available resources.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOP, DOP, KOP, or NOP)

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, [³H]nociceptin for NOP)

-

AT-076 or other test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of AT-076.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of the specific radioligand at a concentration near its Kd

-

50 µL of AT-076 at various concentrations

-

50 µL of cell membrane preparation (50-100 µg protein)

-

-

For non-specific binding control wells, add a high concentration of a known non-radiolabeled ligand instead of the test compound.

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AT-076 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist and can be used to determine the antagonist potency (Ke) of a compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

A known opioid agonist for the receptor of interest

-

AT-076

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of AT-076 and the agonist.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer

-

25 µL of AT-076 at various concentrations

-

50 µL of cell membrane preparation (10-20 µg protein)

-

50 µL of GDP (final concentration 10-30 µM)

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Add 50 µL of the agonist at its EC₉₀ concentration.

-

Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and quantify radioactivity using a scintillation counter.

-

For competitive antagonism, perform a Schild analysis by constructing agonist dose-response curves in the presence of increasing concentrations of AT-076 to determine the Ke value. For noncompetitive antagonism, observe the insurmountable depression of the agonist's maximal effect.

Schild Analysis for Competitive Antagonism

To confirm competitive antagonism and determine the antagonist's equilibrium dissociation constant (Kb), a Schild analysis is performed.

Procedure:

-

Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of the competitive antagonist (AT-076 for MOP and DOP).

-

Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

A linear regression of the data should yield a slope not significantly different from 1 for a competitive antagonist.

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is equal to the pKb.

Figure 3: Logical workflow for performing a Schild analysis.

Conclusion

AT-076 represents a powerful and versatile tool for the study of opioid receptor pharmacology. Its unique pan-antagonist profile, with distinct mechanisms of action at different receptor subtypes, allows for a nuanced investigation of opioid signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize AT-076 in their studies to further unravel the complexities of the opioid system.

References

Preclinical studies involving the opioid antagonist AT-076

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule opioid antagonist notable for its unique pharmacological profile, exhibiting high-affinity binding to all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1] This "pan" antagonism suggests its potential as a versatile pharmacological tool for studying the integrated functions of the opioid system and as a candidate for therapeutic development in indications where broad opioid receptor blockade is desirable. This document provides a comprehensive overview of the preclinical data available for AT-076, focusing on its receptor binding, in vitro functional activity, and the experimental methodologies employed in its characterization.

Quantitative Pharmacology

The affinity of AT-076 for the four opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, demonstrating the potent and relatively balanced antagonist profile of the compound.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Mu (µ) Opioid Receptor (MOP) | 1.67 ± 0.6 |

| Delta (δ) Opioid Receptor (DOP) | 19.6 ± 1.3 |

| Kappa (κ) Opioid Receptor (KOP) | 1.14 ± 0.63 |

| Nociceptin Opioid Receptor (NOP) | 1.75 ± 0.74 |

Data sourced from Zaveri et al., 2015.[1]

In addition to its binding affinity, the functional antagonist activity of AT-076 was characterized using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a key step in opioid receptor signaling. AT-076 was found to be a potent antagonist at all four receptors, with its antagonist equilibrium constants (Ke) indicating competitive antagonism at the mu and delta receptors and a noncompetitive antagonist profile at the kappa and nociceptin receptors.[1]

| Receptor Subtype | Functional Antagonism (Ke, nM) | Type of Antagonism |

| Mu (µ) Opioid Receptor (MOP) | 3-6 fold more potent than JDTic | Competitive |

| Delta (δ) Opioid Receptor (DOP) | 3-6 fold more potent than JDTic | Competitive |

| Kappa (κ) Opioid Receptor (KOP) | Not Applicable | Noncompetitive (Insurmountable) |

| Nociceptin Opioid Receptor (NOP) | Not Applicable | Noncompetitive (Insurmountable) |

Data sourced from Zaveri et al., 2015.[1]

Experimental Protocols

Radioligand Binding Assays

The binding affinities of AT-076 for the human opioid receptors were determined using competitive radioligand binding assays with membrane preparations from cells stably expressing the respective receptors.

General Protocol:

-

Membrane Preparation: Crude membranes are prepared from either mouse brainstem tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptors. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.[2]

-

Assay Setup: Assays are typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest, and varying concentrations of the unlabeled test compound (AT-076).

-

Mu (µ) Opioid Receptor: [³H]DAMGO is used as the radioligand.

-

Delta (δ) Opioid Receptor: The specific radioligand used in the primary AT-076 studies is not explicitly stated in the provided search results.

-

Kappa (κ) Opioid Receptor: The specific radioligand used in the primary AT-076 studies is not explicitly stated in the provided search results.

-

Nociceptin Opioid Receptor: The specific radioligand used in the primary AT-076 studies is not explicitly stated in the provided search results.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

The functional antagonist properties of AT-076 were assessed by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the opioid receptors.

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the opioid receptors are prepared.

-

Assay Setup: In a 96-well plate, the following components are added in order: assay buffer, the test compound (AT-076) at various concentrations, a known agonist for the specific opioid receptor, GDP, and the cell membrane suspension.

-

Pre-incubation: The plate is pre-incubated to allow the compounds to interact with the receptors.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Filtration and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of AT-076 to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured to determine its antagonist potency (Ke). For noncompetitive antagonism, the insurmountable nature of the blockade is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of AT-076 and the general workflows for the key experimental assays.

AT-076 Signaling Pathway Antagonism

References

The Pharmacodynamics of AT-076: A Pan-Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AT-076 is a novel small molecule that acts as a potent antagonist across all four subtypes of opioid receptors: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ receptor (NOP, ORL1).[1] This unique "pan-antagonist" profile distinguishes it from many other opioid receptor ligands that exhibit selectivity for one or two receptor subtypes. The ability of AT-076 to simultaneously block the activity of the entire opioid receptor family makes it a valuable pharmacological tool for investigating the integrated roles of these receptors in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacodynamics of AT-076, including its binding affinities, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate further research.

Quantitative Pharmacodynamic Data

The binding affinity of AT-076 for each of the four opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.

| Receptor Subtype | Ki (nM) |

| Mu (MOP) | 1.67 |

| Delta (DOP) | 19.6 |

| Kappa (KOP) | 1.14 |

| Nociceptin (NOP) | 1.75 |

Data compiled from multiple sources.[1]

Mechanism of Action

AT-076 exhibits a distinct mechanism of antagonism at the different opioid receptor subtypes. It acts as a competitive antagonist at the mu- and delta-opioid receptors.[1] This means that AT-076 binds to the same site as the endogenous opioid peptides (e.g., endorphins, enkephalins) and directly competes with them for receptor binding. The blockade by a competitive antagonist can be overcome by increasing the concentration of the agonist.

In contrast, AT-076 is a noncompetitive antagonist at the kappa- and nociceptin-opioid receptors.[1] This indicates that AT-076 binds to a site on the receptor that is different from the agonist binding site (an allosteric site). This binding changes the conformation of the receptor, preventing it from being activated by an agonist, regardless of the agonist concentration.

Signaling Pathways Modulated by AT-076

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by an agonist, these receptors initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of signaling events leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other effects of opioids.

As a pan-antagonist, AT-076 blocks these signaling pathways at all four opioid receptor subtypes. The following diagrams illustrate the canonical signaling pathway for each receptor and how AT-076 intervenes.

Mu-Opioid Receptor (MOP) Signaling Pathway

Caption: AT-076 competitively antagonizes the MOP signaling cascade.

Delta-Opioid Receptor (DOP) Signaling Pathway

Caption: Competitive antagonism of the DOP signaling pathway by AT-076.

Kappa-Opioid Receptor (KOP) Signaling Pathway

Caption: Noncompetitive antagonism of the KOP signaling pathway by AT-076.

Nociceptin/Orphanin FQ Receptor (NOP) Signaling Pathway

References

Technical Whitepaper: AT-076 and its Interaction with Endogenous Opioid Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-076 is a novel, non-morphinan small molecule that functions as the first reasonably balanced, high-affinity "pan" antagonist for all four subtypes of the opioid receptor family.[1][2] It demonstrates nanomolar binding affinity for the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors.[3][4] Functionally, it behaves as a silent antagonist, competitively blocking the μ- and δ-opioid receptors and non-competitively blocking the κ-opioid and nociceptin receptors.[1] Derived from the selective KOR antagonist JDTic, its unique structure provides a valuable pharmacological tool for probing the complexities of the endogenous opioid system and serves as a scaffold for the design of future multifunctional or selective opioid ligands. This document provides a detailed overview of the quantitative pharmacology, mechanism of action, and relevant experimental methodologies for characterizing AT-076.

Quantitative Pharmacology: Receptor Binding Profile

AT-076 is distinguished by its high binding affinity across the entire family of opioid receptors. The equilibrium dissociation constants (Kᵢ) have been determined through competitive radioligand binding assays, quantifying the affinity of AT-076 for each receptor subtype.

| Receptor Subtype | Binding Affinity (Kᵢ) | Receptor Classification |

| Mu (μ) Opioid Receptor (MOR) | 1.67 nM | Classical Opioid |

| Kappa (κ) Opioid Receptor (KOR) | 1.14 nM | Classical Opioid |

| Delta (δ) Opioid Receptor (DOR) | 19.6 nM | Classical Opioid |

| Nociceptin/Orphanin FQ (NOP) Receptor | 1.75 nM | Non-Classical Opioid |

| Table 1: Receptor Binding Affinities of AT-076. Data sourced from multiple consistent reports. |

Mechanism of Action & Signaling Pathways

AT-076 is a silent antagonist, meaning it binds to the opioid receptors without initiating a signaling cascade. Instead, it occupies the binding site and prevents endogenous or exogenous agonists from activating the receptor. Opioid receptor activation by an agonist typically initiates two major downstream signaling cascades: G-protein signaling and β-arrestin recruitment.

-

G-Protein Signaling: Upon agonist binding, opioid receptors (MOR, DOR, KOR) couple to inhibitory G-proteins (Gαi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

β-Arrestin Recruitment: Agonist binding also promotes the phosphorylation of the receptor, which facilitates the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating a separate wave of G-protein-independent signaling.

As a pan-antagonist, AT-076 blocks both of these pathways by preventing the initial agonist-induced conformational change in the receptor.

Visualized Signaling Pathways

The following diagrams illustrate the difference between agonist activation and AT-076's antagonist action at an opioid receptor.

Experimental Protocols & Workflows

Characterizing a compound like AT-076 involves a tiered approach, starting with binding affinity, moving to functional activity in vitro, and potentially concluding with in vivo models to assess its effects in a complex biological system.

Characterization Workflow

Protocol: Radioligand Competition Binding Assay

This protocol describes a general method to determine the binding affinity (Kᵢ) of a test compound like AT-076.

-

Preparation:

-

Culture cells stably expressing the human opioid receptor subtype of interest (e.g., HEK293-hMOR).

-

Harvest cells and prepare cell membranes via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR), and buffer.

-

Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled, potent opioid agonist/antagonist (e.g., Naloxone) to saturate the receptors.

-

Competition Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (AT-076).

-

-

Incubation & Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AT-076.

-

Determine the IC₅₀ (concentration of AT-076 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: cAMP Inhibition Assay (Antagonist Mode)

This assay determines the ability of AT-076 to block agonist-mediated inhibition of cAMP production.

-

Cell Plating:

-

Plate cells expressing the target Gαi/o-coupled opioid receptor (e.g., CHO-hKOR) in a 96-well plate and incubate overnight.

-

-

Compound Incubation:

-

Wash cells with buffer.

-

Pre-incubate the cells with serial dilutions of the antagonist (AT-076) for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Challenge:

-

Add a fixed concentration of a known agonist (e.g., U-69,593 for KOR), typically at its EC₈₀ concentration, to all wells (except negative controls).

-

Simultaneously add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

-

Incubate for a set time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection & Analysis:

-

Lyse the cells and measure intracellular cAMP levels using a detection kit, such as HTRF, AlphaScreen, or ELISA-based methods.

-

Plot the cAMP concentration against the log concentration of AT-076.

-

The resulting data will show a dose-dependent reversal of the agonist effect. Calculate the IC₅₀ for AT-076's antagonism.

-

This IC₅₀ can be used in a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

-

Protocol: β-Arrestin Recruitment Assay

This assay confirms that AT-076 is a silent antagonist by demonstrating its inability to recruit β-arrestin.

-

Assay Principle:

-

Use a cell line engineered to express the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system. Common systems include enzyme fragment complementation (EFC), where receptor-arrestin proximity reconstitutes a functional enzyme (e.g., β-galactosidase) that generates a chemiluminescent signal.

-

-

Cell Plating & Incubation:

-

Plate the engineered cells in a 96- or 384-well plate and incubate.

-

Add serial dilutions of the test compound (AT-076) to the wells. Include a known agonist as a positive control and buffer as a negative control.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for potential receptor binding and β-arrestin recruitment.

-

-

Signal Detection & Analysis:

-

Add the enzyme substrate according to the manufacturer's protocol.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

Plot the signal intensity against the log concentration of the compounds.

-

A potent agonist will produce a robust, dose-dependent increase in signal. As a silent antagonist, AT-076 is expected to produce no signal above the baseline, confirming its lack of agonist activity at the β-arrestin pathway.

-

Conclusion

AT-076 represents a significant pharmacological tool, characterized as a high-affinity, pan-opioid receptor silent antagonist. Its ability to block all four receptor subtypes with nanomolar affinity allows for comprehensive investigation into the integrated function of the endogenous opioid system. The quantitative data and experimental frameworks outlined in this document provide a technical foundation for researchers utilizing AT-076 to dissect opioid signaling pathways and as a chemical scaffold for the development of novel therapeutics with tailored selectivity and functional profiles.

References

The Role of AT-076 in Elucidating Opioid Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 has emerged as a powerful pharmacological tool for the investigation of opioid receptor systems. As a potent "pan" antagonist, it exhibits high affinity for all four major opioid receptor subtypes: mu (µ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This broad-spectrum activity makes AT-076 an invaluable molecular probe for dissecting the complex signaling pathways and physiological roles governed by these receptors. This technical guide provides an in-depth overview of AT-076, including its binding characteristics, detailed experimental protocols for its use in in vitro assays, and a visualization of its impact on opioid receptor signaling pathways.

Quantitative Data Summary of AT-076

The binding affinity and antagonist potency of AT-076 have been meticulously characterized across the four opioid receptor subtypes. The following tables summarize the key quantitative data, providing a clear comparison of its activity at each receptor.

Table 1: Binding Affinity of AT-076 for Human Opioid Receptors [1][3]

| Receptor Subtype | Radioligand Used | Cell Line | K_i_ (nM) |

| Mu (MOP) | [³H]DAMGO | CHO | 1.67 |

| Delta (DOP) | [³H]Cl-DPDPE | CHO | 19.6 |

| Kappa (KOP) | [³H]U69,593 | CHO | 1.14 |

| Nociceptin (NOP) | [³H]N/OFQ | CHO | 1.75 |

Table 2: Antagonist Potency of AT-076 at Human Opioid Receptors

| Receptor Subtype | Agonist Used | Assay Type | pA₂ / K_e_ (nM) | Nature of Antagonism |

| Mu (MOP) | DAMGO | [³⁵S]GTPγS | K_e_ = 0.58 ± 0.28 | Competitive |

| Delta (DOP) | DPDPE | [³⁵S]GTPγS | K_e_ = 24.95 ± 13 | Competitive |

| Kappa (KOP) | U69,593 | [³⁵S]GTPγS | K_e_ = 4.30 | Noncompetitive |

| Nociceptin (NOP) | N/OFQ | [³⁵S]GTPγS | K_e_ = 30 | Noncompetitive |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of AT-076 with opioid receptors. These protocols are based on established procedures and data from published studies on AT-076.

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This protocol describes a competitive radioligand binding assay using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest.[4]

Materials:

-

Receptor Source: Cell membranes from CHO cells stably expressing the human mu-, delta-, kappa-, or NOP-opioid receptor.

-

Radioligands:

-

MOP: [³H]DAMGO

-

DOP: [³H]Cl-DPDPE

-

KOP: [³H]U69,593

-

NOP: [³H]N/OFQ

-

-

Test Compound: AT-076

-

Non-specific Binding Control: Naloxone (10 µM) or another appropriate unlabeled ligand.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well microtiter plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 15-20 µg per well.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of AT-076 concentrations.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand at a concentration near its K_d_, and 150 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of the radioligand, and 150 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of varying concentrations of AT-076, 50 µL of the radioligand, and 150 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of AT-076 from the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Determining Antagonist Potency (pA₂/K_e_)

This assay measures the ability of AT-076 to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a measure of its functional antagonism.

Materials:

-

Receptor Source: Cell membranes from CHO cells stably expressing the human opioid receptor of interest (15 µg protein/well).

-

Radioligand: [³⁵S]GTPγS (~0.05 nM).

-

Agonists: DAMGO (MOP), DPDPE (DOP), U69,593 (KOP), N/OFQ (NOP).

-

Test Compound: AT-076.

-

Other Reagents: GDP (10 µM), unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Apparatus: 96-well filter plates, plate scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, membrane suspension, GDP, and varying concentrations of AT-076.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Agonist Stimulation: Add varying concentrations of the appropriate agonist to generate a dose-response curve in the absence and presence of different fixed concentrations of AT-076.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the incubation by rapid filtration through the filter plates.

-

Detection: Dry the filter plate and measure the radioactivity using a plate scintillation counter.

-

Data Analysis (Schild Analysis):

-

Plot the agonist dose-response curves in the absence and presence of AT-076.

-

For competitive antagonism (observed at MOP and DOP), the curves should show a parallel rightward shift. Calculate the dose ratio (DR) for each concentration of AT-076. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of AT-076. The x-intercept of the linear regression gives the pA₂ value.

-

For noncompetitive antagonism (observed at KOP and NOP), where the maximum response of the agonist is depressed, the antagonist potency can be expressed as a K_e_ value, calculated from the shift in the agonist EC₅₀ at a single antagonist concentration.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by AT-076 and the workflows of the described experiments.

Role in Studying Opioid Receptor Function

AT-076's character as a pan-antagonist makes it an exceptional tool for a variety of research applications:

-

Dissecting Receptor Subtype Contributions: By blocking all four opioid receptor subtypes, AT-076 can be used to determine if a physiological or behavioral effect is mediated by the opioid system. Subsequent experiments with subtype-selective antagonists can then pinpoint the specific receptor(s) involved.

-

Investigating Endogenous Opioid Tone: The administration of AT-076 can reveal the presence and influence of endogenous opioid peptides in a given system by observing the effects of their blockade.

-

Validating Novel Agonists and Antagonists: AT-076 can serve as a reference compound in the development and characterization of new opioid receptor ligands. Its predictable antagonist effects provide a benchmark for assessing the activity of novel compounds.

-

Probing Structure-Activity Relationships: As demonstrated in the literature, modifications to the AT-076 scaffold have been instrumental in understanding the molecular determinants of ligand binding and selectivity across the opioid receptor family.

Conclusion

AT-076 is a versatile and potent pan-antagonist of the opioid receptor family. Its well-defined binding and functional characteristics, coupled with the robust in vitro assays described in this guide, make it an indispensable tool for researchers in pharmacology, neuroscience, and drug development. The ability to broadly inhibit opioid receptor signaling provides a powerful approach to unraveling the intricate roles of these receptors in health and disease.

References

Methodological & Application

AT-076: In Vitro Binding and Functional Characterization at Opioid Receptors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel small-molecule compound that has been identified as a potent opioid pan-antagonist, demonstrating high binding affinity across all four major opioid receptor subtypes: mu (µ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Unlike agonists that activate these receptors, AT-076 acts as a silent antagonist, binding to the receptors without initiating a downstream signaling response.[1] This characteristic makes AT-076 a valuable pharmacological tool for studying the physiological and pathological roles of the opioid system and a potential therapeutic candidate for conditions where broad opioid receptor blockade is desired.

These application notes provide detailed protocols for the in vitro characterization of AT-076, focusing on competitive radioligand binding assays to determine its binding affinity (Ki) and [³⁵S]GTPγS functional assays to confirm its antagonist activity at each of the four opioid receptors.

Data Presentation: Binding Affinity of AT-076

The equilibrium dissociation constants (Ki) of AT-076 for the human mu, delta, kappa, and nociceptin opioid receptors are summarized in the table below. These values were determined using competitive radioligand binding assays with membrane preparations from cells expressing the respective recombinant human opioid receptors.

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (µ) | [³H]-DAMGO | 1.67[2] |

| Delta (δ) | [³H]-DPDPE | 19.6 |

| Kappa (κ) | [³H]-U69,593 | 1.14 |

| Nociceptin (NOP) | [³H]-Nociceptin | 1.75 |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of AT-076 for each of the four opioid receptors by measuring its ability to displace a specific high-affinity radioligand.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

-

Radioligands:

-

Mu: [³H]-DAMGO

-

Delta: [³H]-DPDPE

-

Kappa: [³H]-U69,593

-

Nociceptin: [³H]-Nociceptin

-

-

Non-specific Binding Control: Naloxone (for µ, δ, κ) or unlabeled Nociceptin (for NOP).

-

Test Compound: AT-076

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of the corresponding non-specific binding control (10 µM Naloxone or 1 µM Nociceptin).

-

Competition Binding: 50 µL of radioligand and 50 µL of varying concentrations of AT-076.

-

-

Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well.

-

Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the AT-076 concentration.

-

Determine the IC₅₀ value (the concentration of AT-076 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine whether AT-076 acts as an agonist or an antagonist at the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu, delta, kappa, or nociceptin opioid receptor.

-

Radioligand: [³⁵S]GTPγS

-

Agonists:

-

Mu: DAMGO

-

Delta: DPDPE

-

Kappa: U69,593

-

Nociceptin: Nociceptin

-

-

Test Compound: AT-076

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP Stock Solution: 10 mM GDP in assay buffer.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters (GF/B)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-15 µg per well.

-

Assay Setup (Antagonist Mode): In a 96-well plate, add the following in triplicate:

-

Basal Binding: 50 µL of assay buffer.

-

Agonist-Stimulated Binding: 50 µL of a specific agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Antagonist Activity: 50 µL of the specific agonist (at EC₈₀) and 50 µL of varying concentrations of AT-076.

-

-